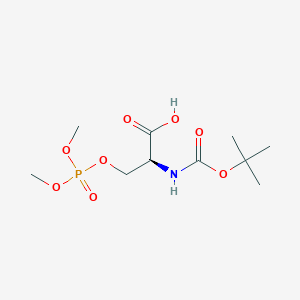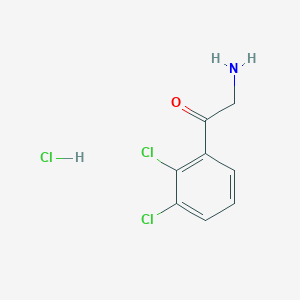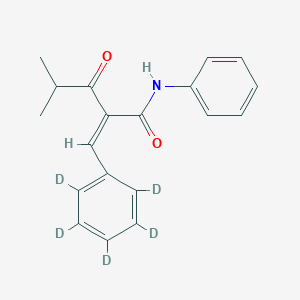
2-Methoxyethyl 2-sulfanylacetate
Overview
Description
Preparation Methods
The synthesis of 2-Methoxyethyl 2-sulfanylacetate involves several chemical reactions. One common method includes the reaction of 2-methoxyethanol with thioglycolic acid under acidic conditions . This reaction typically requires a catalyst and controlled temperature to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
2-Methoxyethyl 2-sulfanylacetate participates in a range of chemical reactions, showcasing its reactivity and potential as an intermediate in pharmaceutical and organic synthesis . Some of the common reactions include:
Oxidation: The compound can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxyethyl group or the sulfanyl group is replaced by other functional groups.
Major Products: These reactions can lead to the formation of derivatives such as dihydropyridines and thiazolo[3,2-a]pyridines.
Scientific Research Applications
2-Methoxyethyl 2-sulfanylacetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including polyfunctionalized pyrrole and thiophene.
Biology: The compound has been studied for its potential in inhibiting in vitro angiogenesis, suggesting therapeutic applications in cancer treatment.
Medicine: Research has shown its effectiveness in reducing cell numbers and inducing apoptosis and autophagy in esophageal carcinoma cells.
Industry: It is used in the production of pharmaceuticals and other fine chemicals due to its versatile reactivity.
Mechanism of Action
The mechanism of action of 2-Methoxyethyl 2-sulfanylacetate involves its interaction with various molecular targets and pathways. While specific mechanisms are not extensively documented, it is known that the compound can modulate reactivity and control chemoselectivity in synthetic processes . This modulation is crucial for its applications in organic synthesis and pharmaceutical development.
Comparison with Similar Compounds
2-Methoxyethyl 2-sulfanylacetate can be compared with other similar compounds, such as:
2-Methoxyethyl acetate: Lacks the sulfanyl group, making it less reactive in certain chemical transformations.
Ethyl 2-sulfanylacetate: Similar structure but with an ethyl group instead of a methoxyethyl group, affecting its reactivity and applications.
2-Methoxyethyl thioglycolate:
The uniqueness of this compound lies in its combination of the methoxyethyl and sulfanyl groups, providing a balance of reactivity and stability that is valuable in various chemical processes .
Properties
IUPAC Name |
2-methoxyethyl 2-sulfanylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3S/c1-7-2-3-8-5(6)4-9/h9H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXYOMNAKWIRZST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC(=O)CS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
165747-32-0 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-(2-mercaptoacetyl)-ω-methoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=165747-32-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID70337370 | |
| Record name | METHOXYETHYL THIOGLYCOLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70337370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19788-48-8 | |
| Record name | METHOXYETHYL THIOGLYCOLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70337370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[[2-[[2-[[2-(2,6-Diaminohexanoylamino)-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoic acid](/img/structure/B16929.png)

![Potassium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate](/img/structure/B16934.png)








